1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGMBSAYZYTMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl 3 Phenyl 1h Pyrazol 5 Ol
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Conformation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups present in 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol and its conformational state. The analysis of vibrational modes is essential for confirming the molecular backbone and investigating the hydrogen bonding interactions that dictate its tautomeric form.
The spectra of pyrazole (B372694) derivatives are characterized by distinct bands corresponding to the pyrazole core, the substituted phenyl rings, and the hydroxyl/carbonyl group, which is indicative of the prevalent tautomer. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The presence of a strong, broad absorption band in the IR spectrum around 3400-2500 cm⁻¹ would suggest O-H stretching, characteristic of the pyrazol-5-ol tautomer and indicative of hydrogen bonding. Conversely, the presence of a strong C=O stretching band around 1700 cm⁻¹ would signify the pyrazolin-5-one tautomer.
The vibrational assignments for the key functional groups can be predicted based on data from analogous structures. For instance, studies on related pyrazoline compounds have assigned vibrational frequencies using a combination of experimental data and Density Functional Theory (DFT) calculations. nih.govrasayanjournal.co.in The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. The positions of the C=N and N-N stretching modes of the pyrazole ring are sensitive to the substitution pattern and tautomeric form but generally appear in the 1600-1400 cm⁻¹ range.
Table 1: Predicted Prominent Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |
|---|---|---|---|
| O-H Stretch | 3400–2500 (broad) | Weak | Hydroxyl (OH-form), H-bonded |
| Aromatic C-H Stretch | 3100–3000 | 3100–3000 | Phenyl & Bromophenyl Rings |
| C=O Stretch | ~1700 | ~1700 | Carbonyl (NH/CH-forms) |
| C=C / C=N Stretch | 1610–1450 | 1610–1450 | Aromatic & Pyrazole Rings |
| N-N Stretch | 1480–1400 | 1480–1400 | Pyrazole Ring |
| C-O Stretch | 1260–1180 | Weak | Hydroxyl (OH-form) |
Note: The table presents expected ranges based on characteristic group frequencies and data from related pyrazole structures. The actual observed frequencies may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution and for studying its tautomeric equilibria. The existence of three potential tautomers—the OH-form (1H-pyrazol-5-ol), the NH-form, and the CH-form—makes NMR analysis particularly crucial. researchgate.net
In solution, pyrazolones can exist as a mixture of these tautomers, with the equilibrium position being highly dependent on factors such as solvent, temperature, and concentration. fu-berlin.de The ¹H NMR spectrum would show distinct signals for the protons on the phenyl and bromophenyl rings, typically in the aromatic region (δ 7.0-8.0 ppm). The chemical shift of the proton at the C4 position of the pyrazole ring is highly sensitive to the tautomeric form. A key diagnostic signal is that of the labile proton (OH or NH), which would appear as a broad singlet at a variable chemical shift, often downfield.
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed for a complete and unambiguous assignment of all proton and carbon signals.
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shift of the C5 carbon is a critical indicator of tautomerism: a value around δ 155-165 ppm is typical for the C-O of the enol (OH) form, whereas a value closer to δ 170-180 ppm would indicate a C=O carbonyl, characteristic of the NH or CH forms.
COSY (Correlation Spectroscopy): Maps the coupling correlations between protons, typically those on adjacent carbons (³J-coupling). This is used to assign the protons within the phenyl and bromophenyl spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.
The tautomeric equilibrium of pyrazolones is profoundly influenced by the solvent. researchgate.net Studies on analogous compounds like 1-phenyl-1H-pyrazol-3-ol have shown that in nonpolar solvents such as CDCl₃, the molecule exists predominantly as the OH-tautomer, which forms hydrogen-bonded dimers. mdpi.com In polar, hydrogen-bond accepting solvents like DMSO-d₆, these dimers are disrupted, and the molecule exists as monomers, which can alter the equilibrium and significantly change the chemical shifts of the labile proton and the pyrazole ring atoms. mdpi.com
For this compound, a similar behavior is expected. A comparative NMR analysis in a nonpolar (e.g., CDCl₃) and a polar (e.g., DMSO-d₆) solvent would be highly informative. A significant upfield shift of the labile proton (OH/NH) signal when moving from CDCl₃ to DMSO-d₆ would suggest the disruption of intermolecular hydrogen bonds. Changes in the ¹³C chemical shifts of the pyrazole ring carbons (C3, C4, and C5) would also provide strong evidence for shifts in the tautomeric equilibrium.
Table 2: Expected NMR Chemical Shift Behavior in Different Solvents
| Nucleus | Expected δ in CDCl₃ | Expected δ in DMSO-d₆ | Rationale for Change |
|---|---|---|---|
| OH/NH Proton | Downfield (e.g., >10 ppm) | Upfield shift | Disruption of intermolecular H-bonding in polar solvent. mdpi.com |
| C5 Carbon | ~155-165 ppm (OH-form) | Shift may occur | Change in H-bonding and potential shift in tautomeric equilibrium. mdpi.com |
| C4 Carbon | ~90-100 ppm | Shift may occur | Sensitive to the electronic environment influenced by tautomerism. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. For this compound (molecular formula C₁₅H₁₁BrN₂O), the calculated molecular weight is approximately 315.16 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of the bromine atom (⁵⁰Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 314 and 316.
The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for pyrazole derivatives often involve cleavage of the substituents and rupture of the heterocyclic ring.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 314/316 | [C₁₅H₁₁BrN₂O]⁺˙ | Molecular Ion |
| 235 | [C₁₅H₁₀N₂O]⁺ | Br |
| 181 | [C₁₀H₉N₂O]⁺ | C₆H₄Br (bromophenyl) |
| 157 | [C₉H₅N₂O]⁺ | C₆H₅ + H |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide data on the molecule in solution and the gas phase, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique would definitively establish which tautomer exists in the crystal, and provide precise bond lengths, bond angles, and torsional angles.
Table 4: Representative Crystallographic Data from a Related Pyrazole Derivative
| Parameter | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net |
|---|---|
| Chemical Formula | C₁₆H₁₁BrN₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6716 (8) |
| b (Å) | 11.4617 (9) |
| c (Å) | 13.8257 (10) |
| α (°) | 113.497 (5) |
| β (°) | 92.753 (6) |
| γ (°) | 93.753 (6) |
| Volume (ų) | 1397.91 (19) |
Note: This data is for a related structure and serves to illustrate the type of information obtained from X-ray crystallography.
X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant interaction directing the supramolecular assembly. Based on studies of similar pyrazol-ols, it is highly probable that the molecule would form centrosymmetric dimers in the solid state through strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of the pyrazole ring of a neighboring molecule. mdpi.com
In addition to strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions between the aromatic rings play a crucial role in stabilizing the three-dimensional crystal structure. nih.gov The presence of the bromine atom may also lead to halogen bonding (C-Br···N or C-Br···O), further influencing the crystal packing. The analysis of these interactions provides a complete picture of the compound's solid-state behavior.
Characterization of Inter- and Intra-molecular Hydrogen Bonding Networks
A comprehensive analysis of the hydrogen bonding networks in this compound is crucial for understanding its crystal packing, stability, and potential physicochemical properties. The presence of a hydroxyl (-OH) group and nitrogen atoms within the pyrazole ring provides active sites for both donating and accepting hydrogen bonds. The interplay of these interactions dictates the supramolecular architecture of the compound in the solid state.
The existence of this compound in the pyrazol-5-ol tautomeric form, as opposed to a pyrazolone (B3327878) form, is a key determinant of its hydrogen bonding capabilities. In nonpolar solvents, similar 1-phenyl-1H-pyrazol-3-ol derivatives have been shown to form dimeric units through intermolecular hydrogen bonds. mdpi.com This self-association is a common feature for molecules possessing both hydrogen bond donor and acceptor sites.
In the solid state, the formation of intermolecular hydrogen bonds is a predominant feature in the crystal lattice of pyrazole derivatives. For instance, in the structurally related compound 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, an intermolecular N—H⋯N hydrogen bond links symmetry-related molecules, forming a chain structure. nih.gov While this provides a model for potential interactions in this compound, the specific nature of the hydrogen bonding network would be influenced by the presence of the hydroxyl group and the bromo-substituent.
Spectroscopic techniques such as FT-IR and NMR are instrumental in characterizing these hydrogen bonds. In the infrared spectrum, the O-H stretching vibration would be expected to show a broad band at a lower frequency than a free hydroxyl group, indicative of its involvement in hydrogen bonding. Similarly, in the ¹H NMR spectrum, the chemical shift of the hydroxyl proton would be concentration-dependent in solution and typically appear as a broad singlet. In a hydrogen-bonding solvent like DMSO-d₆, the -OH proton signal would be expected at a downfield chemical shift. researchgate.net
Beyond the classical O-H⋯N or O-H⋯O interactions, weaker C—H⋯O and C—H⋯N intermolecular interactions can also play a significant role in the crystal packing of pyrazole derivatives. A study on 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde revealed the presence of a helical supramolecular chain mediated by C—H⋯O interactions. nih.gov This same study also identified a close intramolecular C—H⋯N contact. nih.gov The geometric parameters for these types of interactions in related structures provide a basis for what might be expected in this compound.
Table 1: Representative Hydrogen Bond Geometry in a Related Pyrazole Derivative
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| C(2)—H(2)···N(2) | 0.93 | 2.27 | 2.821(3) | 116 |
| C(12)—H(12)···O(1) | 0.93 | 2.50 | 3.391(3) | 161 |
| C(15)—H(15)···O(1) | 0.93 | 2.58 | 3.201(3) | 124 |
Note: Data is for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and is presented for illustrative purposes.
The characterization of these hydrogen bonding networks is fundamental to the structural chemistry of this compound, providing insight into its solid-state behavior and guiding the understanding of its material properties.
Theoretical and Computational Investigations of 1 4 Bromophenyl 3 Phenyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. For 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to optimize the molecular geometry and predict a range of physicochemical parameters. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's electronic behavior, which is fundamental to understanding its stability, reactivity, and spectroscopic signatures. nih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov
For pyrazole (B372694) derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, often involving the pyrazole ring and the phenyl substituents. The LUMO is generally located over the same fragments, indicating that intramolecular charge transfer (ICT) is possible upon electronic excitation. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to promote an electron from the HOMO to the LUMO. nih.gov DFT studies on similar pyrazole structures have shown that substitutions on the phenyl rings can modulate this energy gap, thereby fine-tuning the molecule's electronic properties and reactivity. nih.gov
Table 1: Representative FMO Parameters for Phenyl-Substituted Pyrazole Derivatives
| Parameter | Typical Value Range | Significance |
|---|---|---|
| EHOMO | -5.8 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.7 to 4.5 eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. researchgate.net |
Note: These values are representative for the class of compounds and can vary based on the specific substitutions and computational methods used.
Electrostatic Potential Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
In a typical MEP map for a pyrazol-5-ol derivative:
Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring. nih.gov
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group.
Green regions represent neutral or near-zero potential.
Analysis of the MEP map provides critical information about where the molecule could interact with biological receptors or other molecules, for instance, through hydrogen bonding. researchgate.net
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
DFT calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Theoretical calculations for this compound would predict distinct signals for the protons and carbons of the pyrazole core, the phenyl ring, and the bromophenyl substituent. Comparing these calculated shifts with experimental spectra is a powerful method for structural elucidation. researchgate.net
Table 2: Typical Predicted ¹H NMR Chemical Shifts for Key Structural Moieties
| Protons | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| OH (enol) | 11.0 - 12.5 | Broad singlet, deshielded due to hydrogen bonding and acidity. mdpi.com |
| Pyrazole H-4 | 5.8 - 6.2 | Singlet or doublet depending on tautomeric form and coupling. mdpi.com |
| Aromatic H's | 7.2 - 8.0 | Multiple signals in the aromatic region corresponding to the phenyl and bromophenyl rings. |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve HOMO→LUMO or similar orbital excitations. For conjugated systems like pyrazoles, these transitions typically fall in the UV region. researchgate.net
Tautomeric Forms and Energetic Stability Studies
A defining characteristic of pyrazol-5-ones is their ability to exist in different tautomeric forms. For this compound, three primary tautomers are possible: the hydroxyl-pyrazole (OH-form, as named), the pyrazolin-5-one (NH-form), and the methylene-pyrazolone (CH-form). researchgate.net
The equilibrium between these forms is a complex interplay of factors including the electronic nature of the substituents, the solvent polarity, and whether the compound is in solution or in the solid state. mdpi.com
OH-Form (Enol): this compound. This form contains an aromatic pyrazole ring and a hydroxyl group.
NH-Form (Keto): 1-(4-bromophenyl)-3-phenyl-1,2-dihydro-3H-pyrazol-5-one. This form has a ketone group and a proton on one of the pyrazole nitrogen atoms.
CH-Form (Keto): 1-(4-bromophenyl)-3-phenyl-1,4-dihydro-5H-pyrazol-5-one. This keto form has a methylene (B1212753) group at the C4 position of the ring.
Studies on the closely related 1-phenyl-1H-pyrazol-3-ol have shown that it exists predominantly as the OH-tautomer in the solid state, often forming hydrogen-bonded dimers. mdpi.com In nonpolar solvents, this dimeric OH-form persists, while in polar solvents like DMSO, it tends to exist as monomers that are hydrogen-bonded to the solvent. mdpi.com Some pyrazole derivatives are synthesized as the enol form but can undergo tautomerization to the more stable keto form during processes like crystallization. nih.gov DFT calculations can be used to compute the relative energies of these tautomers, predicting the most stable form under specific conditions (e.g., in the gas phase or in a simulated solvent environment).
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. It is an essential tool in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by inhibiting various enzymes like kinases and cyclooxygenases (COX). nih.goviglobaljournal.com
Binding Mode Analysis with Relevant Protein Receptors
While specific docking studies for this compound are not detailed in the available literature, analysis of related pyrazole structures allows for a predictive assessment of its potential interactions with protein active sites. iglobaljournal.comsemanticscholar.org
A hypothetical binding mode analysis would involve docking the molecule into the active site of a relevant receptor (e.g., a protein kinase or COX-2). The analysis would focus on identifying key non-covalent interactions:
Hydrogen Bonds: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, likely forming critical interactions with polar amino acid residues (e.g., Ser, Thr, Asp, Glu) in the active site. The pyrazole nitrogen atoms can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl and bromophenyl rings provide large hydrophobic surfaces that can engage in van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ile, Phe).
π-π Stacking: The aromatic rings can form favorable π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute significantly to binding affinity.
Docking results are typically evaluated using a scoring function, which estimates the binding free energy (in kcal/mol). Lower binding energy values suggest a more stable and favorable ligand-protein complex. nih.gov Such studies could position this compound as a candidate for further investigation as an inhibitor of various enzymatic targets.
Interaction Energy and Molecular Recognition Principles
The principles of molecular recognition for this compound are dictated by its structural and electronic properties, which facilitate a range of non-covalent interactions. These interactions, though weaker than covalent bonds, are fundamental to the compound's ability to bind to biological targets or self-assemble. The primary forces at play include hydrogen bonding, π-π stacking, and halogen bonding.
The hydroxyl (-OH) group at the 5-position of the pyrazole ring is a key player, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows for the formation of specific directional interactions with other molecules, including solvents or biological macromolecules. In the solid state, it is common for pyrazolone (B3327878) derivatives, the tautomeric form of pyrazol-5-ols, to form dimers through hydrogen bonding.
Furthermore, the aromatic nature of the phenyl and bromophenyl rings is crucial for molecular recognition. These rings can engage in π-π stacking interactions, where the electron clouds of adjacent aromatic systems align. The precise geometry of this stacking (face-to-face or edge-to-face) influences the strength of the interaction. The bromine atom on the phenyl ring can also participate in halogen bonding, an interaction where the halogen acts as an electrophilic species, interacting with a nucleophile.
Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying the energies of these interactions. By calculating the binding affinity and analyzing the types of non-bonding interactions, researchers can predict how the molecule will behave in a given chemical environment. For instance, Molecular Electrostatic Potential (MEP) analysis can reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attacks and thus guiding the understanding of intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior in Solution
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility and its dynamic interactions with solvent molecules.
A key aspect of the molecule's conformation is the relative orientation of the phenyl and bromophenyl rings with respect to the central pyrazole ring. X-ray crystallography studies of analogous compounds provide static pictures of these orientations. For example, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angles between the pyrazole ring and the N- and C-bound benzene (B151609) rings are reported to be 13.70° and 36.48°, respectively, indicating significant twists in the molecule. nih.gov In another crystal form of the same compound, these angles were found to be different, highlighting the molecule's conformational variability. researchgate.net MD simulations can extend this understanding by exploring the full range of accessible conformations in solution and the energy barriers between them.
An MD simulation typically begins with an optimized molecular structure, which is then placed in a simulated box of solvent molecules, such as water. The system's energy is minimized, and then it is gradually heated to a desired temperature and equilibrated. During the production phase of the simulation, the trajectories of all atoms are calculated over time by solving Newton's equations of motion.
Analysis of the resulting trajectory can reveal several important dynamic properties:
Conformational Stability: The root-mean-square deviation (RMSD) of the molecule's backbone atoms from their initial position is monitored over time. A stable RMSD value suggests that the molecule has reached a stable conformation.
Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or groups of atoms can be calculated to identify the most flexible regions of the molecule.
Solvation Effects: The arrangement of solvent molecules around the solute can be analyzed to understand how the solvent influences the molecule's conformation and dynamics. Quantum mechanical solvation analysis on the related compound 3-(4-bromophenyl)-1H-pyrazole-5-amine has shown that electrostatic interactions, which are dependent on the solvent's dielectric constant, play a dominant role in the free energy of solvation. psgcas.ac.in
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the pyrazol-5-ol and solvent molecules can be tracked over time, providing a detailed picture of its interactions with the surrounding medium.
By simulating the behavior of this compound in different solvents, researchers can predict how its conformation and dynamics might change in various chemical environments, which is crucial for understanding its chemical reactivity and biological activity.
Below is a hypothetical data table illustrating the kind of output one might obtain from a computational analysis of the dihedral angles in different solvents, based on the type of data found for analogous compounds.
Table 1: Theoretical Dihedral Angles of this compound in Various Solvents
| Solvent | Dielectric Constant | Dihedral Angle 1 (Pyrazole - Phenyl) (°) | Dihedral Angle 2 (Pyrazole - Bromophenyl) (°) |
| Chloroform | 4.8 | 15.2 | 35.8 |
| Ethanol (B145695) | 24.6 | 18.5 | 39.1 |
| Water | 80.1 | 22.3 | 42.5 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational studies on analogous compounds.
Investigation of Molecular Target Interactions
The pharmacological effects of this class of compounds are rooted in their ability to bind with high affinity and specificity to enzymes and receptors, thereby altering their function.
The diarylpyrazole structure is notably effective at targeting various enzyme families.
Cyclooxygenase (COX) Inhibition: The pyrazole ring is a well-established pharmacophore for COX inhibition, famously represented by the selective COX-2 inhibitor Celecoxib. Numerous analogues of this compound have been investigated as anti-inflammatory agents through their action on COX enzymes. Research indicates that many of these derivatives exhibit preferential inhibition of COX-2 over COX-1. nih.govnih.gov For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were all found to be more potent inhibitors of COX-2 than COX-1. Similarly, certain 1,3,4-trisubstituted pyrazole derivatives have shown significant and selective COX-2 inhibitory potential. aalto.fi The interaction often involves the sulfonamide or a bioisosteric equivalent on one of the phenyl rings fitting into a specific side pocket of the COX-2 active site, an interaction that is less favorable in the narrower COX-1 active site. nih.gov
| Compound/Series | Target | Activity (IC₅₀) / Potency | Selectivity |
| PYZ38 | COX-2 | 1.33 μM | >60-fold vs. COX-1 |
| PYZ39 | COX-2 | 6.5 μM | - |
| PYZ49 & PYZ50 | COX-2 | - | 25-times more potent than Celecoxib (in vivo) |
| Benzotiophenyl Pyrazole (44) | COX-2 | 0.01 μM | Highly selective vs. COX-1 |
Kinase Inhibition: The pyrazole scaffold is also a versatile template for designing kinase inhibitors, which are crucial in cancer therapy. Analogues have shown inhibitory activity against several kinases. Molecular docking studies of 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole suggested potential inhibitory activity against lymphocyte-specific kinase. researchgate.net Other research has led to the development of pyrazole derivatives as potent inhibitors of Aurora-A kinase, ASK1 kinase, and Bcr-Abl. nih.govnih.gov
A notable example is the discovery of a series of 5-amino-1H-pyrazol-4-yl-3-phenylmethanones as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography revealed that the selectivity arises from a unique hydrogen bond between the exocyclic amine of the pyrazole inhibitor and the side chain of threonine 106 in the ATP-binding pocket of the p38 enzyme. nih.gov
| Compound/Series | Target Kinase | Activity (IC₅₀) |
| Compound 66 | V600E-B-RAF | 330 nM |
| Compound 10 | Bcr-Abl | 14.2 nM |
| Compound 13 | Plasmodium falciparum CDPK1 | 56 nM |
| RO3201195 | p38 MAP kinase | Potent and highly selective |
Hydrolase Inhibition: Beyond kinases and cyclooxygenases, pyrazole derivatives have been found to inhibit certain hydrolases. For example, the COX-2 inhibitor Celecoxib was discovered to have an off-target inhibitory effect on phosphodiesterase 5 (PDE5), a key enzyme in cGMP signaling pathways. This has inspired the synthesis of trisubstituted pyrazolines with improved PDE5 inhibitory potency and eliminated COX-2 activity. Furthermore, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAOs), with Ki values in the nanomolar range. dntb.gov.uaresearchgate.net
While enzyme inhibition is a primary mechanism, some pyrazole analogues exert their effects through receptor binding. Studies have shown that these compounds can interact with nuclear hormone receptors. Specifically, a trisubstituted pyrazole derivative, 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine, was found to bind to the ligand-binding domain of the estrogen receptor-α (ER-α). This interaction results in an antagonistic effect, blocking the receptor's normal function.
Cellular Pathway Modulation Studies (In vitro)
The interaction of pyrazole compounds with molecular targets triggers a cascade of events within the cell, influencing pathways that govern cell fate, including viability, proliferation, and programmed cell death.
A significant body of research has focused on the anti-proliferative effects of pyrazole analogues against various human cancer cell lines. These compounds often exhibit potent cytotoxicity at low micromolar concentrations. For example, pyrazole-based analogues of the marine alkaloid lamellarin O demonstrated cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, and SW480), with the most active compounds inhibiting proliferation in the low micromolar range. nih.govktu.eduresearchgate.net Another study on pyrazole-thiazole hybrids identified compounds with IC₅₀ values as low as 0.12 μM against the WM266.4 melanoma cell line.
| Compound/Series | Cell Line | Activity (IC₅₀) |
| Lamellarin O analogue (6m) | SW480 (colorectal) | 1.8 μM |
| Lamellarin O analogue (7c) | HCT116 (colorectal) | 1.9 μM |
| Quinoxaline-pyrazole hybrid (5m) | MCF-7 (breast) | 0.051 mM |
| Quinoxaline-pyrazole hybrid (5n) | MCF-7 (breast) | 0.079 mM |
The primary mechanism for the anti-proliferative activity of many pyrazole derivatives is the induction of apoptosis (programmed cell death). nih.gov Studies have shown that treatment of cancer cells with these compounds leads to classic apoptotic hallmarks. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to activate pro-apoptotic proteins such as Bax and Caspase-3. nih.gov The induction of apoptosis is often preceded by an increase in intracellular reactive oxygen species (ROS), which acts as a trigger for the apoptotic cascade.
The cellular response to stress induced by these compounds can also involve autophagy, a cellular recycling process. mdpi.com The interplay between apoptosis and autophagy is complex; in some contexts, autophagy can act as a survival mechanism, while in others, it can contribute to or lead to cell death. plos.orgplos.org The specific outcome often depends on the cellular context and the nature of the chemical stimulus. Research on pyrazole-based lamellarin O analogues indicated that they trigger cell death in a non-necrotic manner, primarily mediated by an arrest of the cell cycle in the G2/M phase. nih.govktu.eduresearchgate.net
Delving deeper into the mechanism of action, studies have examined how pyrazole analogues affect gene and protein expression. Treatment of cancer cells with these compounds can lead to widespread changes in the cellular transcriptome and proteome.
A key finding relates to the antagonistic effect on the estrogen receptor-α (ER-α). The pyrazole derivative 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine was shown to significantly reduce the expression of ER-α in tumor cells. This down-regulation of a key driver of breast cancer proliferation provides a clear molecular mechanism for its anti-cancer effects. Furthermore, a comprehensive gene expression analysis of a novel pyrazole compound revealed alterations in hundreds of genes. A subsequent bioinformatics analysis using the Connectivity Map (CMap) database showed that this gene expression signature was highly similar to that produced by known tubulin polymerization inhibitors. This led to the confirmation that the compound directly disrupts microtubule organization, a mechanism shared by many successful chemotherapeutic agents.
In Vivo Preclinical Mechanistic Investigations (Animal Models Only)
While direct in vivo mechanistic studies on this compound are not extensively detailed in the available literature, research on analogous pyrazole derivatives provides significant insights into the potential mechanisms and efficacy of this class of compounds in animal models.
Pharmacodynamic markers are crucial for understanding a compound's mechanism of action within a living organism. For pyrazole derivatives, which are often investigated for anti-inflammatory properties, a key pharmacodynamic marker is the inhibition of prostaglandin (B15479496) synthesis. frontiersin.org Studies on related pyrazole analogues have demonstrated significant inhibition of cytosolic and microsomal prostaglandin E2 synthase in animal models. frontiersin.org This inhibition is a critical indicator of anti-inflammatory action, as prostaglandin E2 is a key mediator of inflammation and pain.
Another relevant area of investigation for pyrazole compounds is their potential as antioxidants. In animal models, the efficacy of pyrazole derivatives has been linked to their ability to modulate markers of oxidative stress. This includes increasing the activity of antioxidant enzymes like catalase (CAT) and boosting levels of glutathione (B108866) (GSH), while simultaneously decreasing lipid peroxidation in tissues such as the liver. nih.gov These findings suggest that the mechanism of action for some pyrazole analogues involves the mitigation of oxidative damage, a common pathway in many pathological conditions.
The table below summarizes pharmacodynamic markers assessed for pyrazole analogues in preclinical models.
| Class of Pyrazole Analogue | Animal Model | Pharmacodynamic Marker | Observed Effect |
| Morpholine-substituted Pyrazoles | Rat | Prostaglandin E2 Synthase | Significant inhibition |
| Phenylpyrazoline Carbothioamides | Rat | Catalase (CAT), Glutathione (GSH) | Increased activity/levels |
| Phenylpyrazoline Carbothioamides | Rat | Lipid Peroxidation | Decreased levels |
This table is generated based on data from analogous compounds to infer potential activities.
The biological efficacy of pyrazole derivatives has been demonstrated in various animal models of disease, particularly those for inflammation and pain. A commonly used model to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In this model, several pyrazole derivatives have shown potent anti-inflammatory effects, with some methoxy-substituted compounds exhibiting superior activity compared to the standard drug celecoxib. mdpi.com The reduction in paw swelling serves as a direct measure of the compound's ability to suppress acute inflammation.
For assessing analgesic properties, the hot plate test is frequently employed. This model measures the time it takes for an animal to react to a heat stimulus, with an increase in reaction time indicating an analgesic effect. Studies on 1-phenyl-3-aryl-5-(4-(butanoloxy) phenyl) 1H-pyrazoles have demonstrated significant analgesic activity in this model. chitkara.edu.in The efficacy in these established models underscores the therapeutic potential of the pyrazole scaffold in managing inflammation and pain.
The table below presents findings on the biological efficacy of pyrazole analogues in preclinical animal models.
| Class of Pyrazole Analogue | Animal Model | Disease/Symptom Model | Efficacy Outcome |
| Methoxy-substituted Pyrazoles | Rat | Carrageenan-induced paw edema | Superior edema inhibition compared to celecoxib. mdpi.com |
| Thiophene–pyrazole hybrids | Rat | Anti-inflammatory models | Promising gastrointestinal-safe anti-inflammatory candidates. nih.gov |
| 1-Phenyl-3-aryl-5-(4-(butanoloxy) phenyl) 1H-pyrazoles | Mouse/Rat | Hot plate test | Significant analgesic activity. chitkara.edu.in |
This table is generated based on data from analogous compounds to infer potential efficacy.
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For the pyrazole class of compounds, extensive SAR research has provided a framework for designing potent and selective agents.
The biological activity of this compound is determined by the specific arrangement of its core components and substituents.
The Pyrazole Core : The five-membered pyrazole ring is a critical pharmacophore that serves as the structural backbone. nih.gov It can act as a bioisostere for a phenyl ring, but with lower lipophilicity, which can improve physicochemical properties. nih.gov The nitrogen atoms at positions 1 and 2 are key to its function; the N-1 atom can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. nih.gov Electrophilic substitution reactions typically occur at the 4-position, while nucleophilic attacks are favored at positions 3 and 5. mdpi.com
Substituents at N-1 and C-3 : The presence of aryl groups at the N-1 and C-3 positions is a common feature in many biologically active pyrazoles. Research on 3,5-diphenylpyrazole (B73989) has shown this core structure to be a highly potent starting point for inhibitors of certain enzymes. nih.gov The nature and substitution pattern of these phenyl rings significantly modulate activity. For the title compound, the N-1 position is occupied by a 4-bromophenyl group. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the entire molecule and its interactions with target proteins. The C-3 position holds an unsubstituted phenyl ring, which is also integral to its activity profile. nih.gov
The C-5 Hydroxyl Group : The hydroxyl (-OH) group at the C-5 position makes the compound a pyrazol-5-ol, a class known for its tautomeric properties. This group can act as a hydrogen bond donor and acceptor, which is often critical for anchoring the molecule within the active site of a target enzyme or receptor.
SAR studies on related pyrazoles reveal that even minor modifications can have a significant impact. For instance, the introduction of a second substituent on the phenyl rings of 3,5-diphenylpyrazoles had only a marginal impact on certain inhibitory activities, but it did improve selectivity against off-target proteases. nih.gov In other cases, adding specific moieties like aminosulfonyl groups or modifying heterocyclic rings attached to the pyrazole core has been shown to enhance interactions with targets like COX-2. frontiersin.org
The following table summarizes key SAR findings for the pyrazole scaffold.
| Structural Feature | Position | Role in Activity |
| Pyrazole Ring | Core | Acts as a scaffold; N-1 is a hydrogen bond donor, N-2 is an acceptor. nih.gov |
| Aryl Group | N-1 | Influences electronic properties and target binding; substitutions are critical. |
| Aryl Group | C-3 | Essential for potency; substitutions modulate activity and selectivity. nih.gov |
| Hydroxyl Group | C-5 | Key interaction point (H-bond donor/acceptor). |
| Halogen (e.g., Bromo) | Phenyl Ring | Electron-withdrawing, modifies molecular electronics and interactions. |
This table synthesizes general SAR principles from studies on analogous pyrazole structures.
Computational chemistry has become an indispensable tool for predicting the biological activity of pyrazole derivatives and understanding their mechanisms of action at a molecular level. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide deep insights that guide the design of novel therapeutic agents. eurasianjournals.com
QSAR Studies : Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrazole derivatives. nih.gov These models correlate the 3D structural properties of molecules with their biological activities to identify key steric and electronic features required for potency. For a series of 3,5-diaryl-1H-pyrazole derivatives studied as acetylcholinesterase inhibitors, a CoMSIA model demonstrated high predictive power, helping to identify the structural requirements for activity. nih.gov
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies with pyrazole analogues have revealed specific molecular interactions that are critical for their biological effects. For example, docking of a designed pyrazole compound into the active site of the acetylcholinesterase receptor showed crucial hydrogen bonding interactions with amino acid residues TYR:124, TYR:72, and SER:293. nih.govresearchgate.net Such studies can explain why certain substitutions enhance activity and can be used to virtually screen libraries of pyrazole compounds against specific human proteins, such as cyclin-dependent kinases (CDK). tojqi.net
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex over time, confirming the stability of interactions predicted by docking. eurasianjournals.com For pyrazole derivatives, MD simulations have been used to confirm the stability of the compound within the enzyme's active site, reinforcing the docking results and providing a more accurate estimation of binding affinity. nih.govresearchgate.net
The table below outlines the application of computational methods in the study of pyrazole derivatives.
| Computational Method | Application | Key Findings/Predictions |
| 3D-QSAR (CoMFA/CoMSIA) | Predicts inhibitory activity based on 3D structure. | Identified key steric and electronic fields for pyrazole derivatives as AChE inhibitors. nih.gov |
| Molecular Docking | Predicts binding mode and affinity to a target protein. | Revealed critical hydrogen bond interactions with key residues (e.g., TYR:124, SER:293) in the AChE active site. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex over time. | Confirmed stable binding of pyrazole compounds in the active site of target enzymes. nih.govresearchgate.net |
| ADMET Prediction | Estimates Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Used to digitally screen pyrazole libraries for drug-like properties. tojqi.net |
This table highlights the utility of computational approaches in pyrazole research as reported in the literature.
Conclusion
1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound built upon the highly significant pyrazole (B372694) scaffold. Its synthesis is readily achievable through the classic Knorr condensation of ethyl benzoylacetate and 4-bromophenylhydrazine. The compound's chemistry is characterized by its interesting tautomeric equilibrium, which favors the aromatic pyrazol-5-ol form, and its reactivity at multiple sites, making it a versatile synthetic intermediate. Although its specific applications are not yet fully explored, its structural similarity to other pyrazoles with known biological activities and photophysical properties marks it as a compound of considerable interest for future research in medicinal chemistry and materials science.
Potential Applications and Future Research Directions for 1 4 Bromophenyl 3 Phenyl 1h Pyrazol 5 Ol
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The pyrazolone (B3327878) scaffold is a recognized platform for the development of ligands for metal complexes, some of which exhibit catalytic activity. nih.govresearchgate.net The nitrogen atoms within the pyrazole (B372694) ring and the exocyclic oxygen atom of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol provide potential coordination sites for metal ions, making it a candidate for forming stable transition metal complexes.
Catalyst Design and Performance Optimization
While specific studies on catalyst design using this compound were not detailed in the available research, the general class of pyrazolones has been successfully employed as ligands. nih.govresearchgate.net The design of catalysts based on this molecule would involve coordinating the pyrazolol with various metal centers (e.g., copper, palladium, nickel). Performance optimization could be achieved by modifying the phenyl rings with different electron-donating or electron-withdrawing groups to tune the electronic properties of the resulting catalyst. The presence of the bromophenyl group offers a site for further functionalization, potentially allowing the ligand to be anchored to a solid support for heterogeneous catalysis applications.
Mechanistic Studies of Catalytic Activity
Detailed mechanistic studies for catalysts derived from this compound are not presently available. However, research into related pyrazole-based catalysts, such as those used in copper-catalyzed N-arylation reactions, indicates the crucial role of the ligand in stabilizing the metal center and facilitating the reaction steps. researchgate.net Future mechanistic investigations would likely focus on understanding how the ligand's geometry and electronic structure influence substrate binding, activation, and product release at the metal center.
Development in Materials Science and Optoelectronics
Pyrazolone and pyrazoline derivatives are known for their interesting photophysical properties, making them attractive for applications in materials science. nih.govresearchgate.net Some have been investigated for their potential as hole-transporting materials in organic electroluminescent devices (OLEDs) due to their π-conjugated systems. jchemlett.com
Fluorescent Probes and Sensors
The development of fluorescent small-molecule probes is a powerful tool for monitoring cellular processes and detecting specific analytes. nih.gov Certain pyrazoline derivatives have been synthesized and successfully used as fluorescent chemosensors. For instance, one such derivative demonstrated high selectivity for the detection of Cadmium (Cd²⁺) ions by exhibiting fluorescence quenching in the ion's presence. nih.gov Although the fluorescent properties of this compound have not been specifically characterized, its conjugated aromatic system suggests it may possess inherent fluorescence, warranting future investigation into its potential as a scaffold for new fluorescent probes.
Applications in Conductive Polymers or Photovoltaic Materials
Research into pyrazole derivatives has extended to photovoltaic applications. Specifically, certain trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their use in bulk heterojunction solar cells. mdpi.com These studies highlight the potential of the pyrazole core in designing materials for organic electronics. The specific compound this compound has not been reported in this context, but its stable aromatic structure could make it a candidate for incorporation into larger conjugated systems for such applications.
Precursors for Advanced Organic Synthesis and Scaffold Development
The most immediate and well-supported potential for this compound is its role as a versatile intermediate in organic synthesis. The pyrazole scaffold is a key structural motif in many compounds with a broad spectrum of biological activities, including anti-bacterial, anti-convulsive, and anti-tumor properties. nih.gov
The structure of this compound is equipped with multiple functional groups that can be readily modified. The bromine atom on the phenyl ring is particularly useful, serving as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling) to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or used in cyclization reactions.
Closely related pyrazole derivatives serve as documented building blocks for more complex molecules. For example, 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is described as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Similarly, 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is used as an intermediate for creating more complex derivatives for medicinal research. myskinrecipes.com These examples underscore the value of the 1-(4-bromophenyl)-pyrazole scaffold. The synthesis of 4,4’-(arylmethylene)bis(1H-pyrazol-5-ols) from pyrazol-5-one precursors further demonstrates the utility of this class of compounds in creating larger, biologically active molecules. nih.govnih.gov
This table illustrates the synthetic utility of the broader bromophenyl-pyrazole scaffold based on available data for closely related compounds, as direct synthetic applications for this compound were not specified in the search results.
| Precursor Molecule (Related Compound) | Key Functional Groups | Resulting Scaffold/Application | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Bromo, Carboxylic Acid | Pharmaceuticals (anti-inflammatory, analgesic), Agrochemicals (herbicides, fungicides) | chemimpex.com |
| 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Bromo, Amino | Complex heterocyclic derivatives for medicinal research | myskinrecipes.com |
| 3-methyl-1-phenyl-1H-pyrazol-5-ol | Hydroxyl, Methyl | 4,4’-(arylmethylene)bis(1H-pyrazol-5-ols) with antioxidant and anticancer activities | nih.govnih.gov |
| 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol | Bromo, Hydroxyl | 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde | nih.gov |
Rational Design Principles for Novel Pyrazole-based Scaffolds with Enhanced Functionality
The rational design of novel pyrazole-based compounds, including derivatives of this compound, is a cornerstone of modern medicinal chemistry. This process relies on a deep understanding of structure-activity relationships (SAR) and the application of advanced computational tools to predict and optimize the biological activity of new molecular entities. frontiersin.orgeurasianjournals.com The goal is to create scaffolds with enhanced functionality, improved potency, and better selectivity for their biological targets.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how specific structural modifications to the pyrazole core and its substituents influence biological activity. ontosight.ai For the pyrazole scaffold, key positions for modification include the N1, C3, C4, and C5 positions of the ring. Research has established several guiding principles:
N1-Position Substitution: The substituent at the N1 position significantly impacts binding affinity and selectivity. For instance, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a 2,4-dichlorophenyl substitution at this position was found to be optimal for binding, while other groups like 4-chlorophenyl or 4-nitrophenyl led to decreased affinity. acs.orgnih.gov
C3 and C5-Position Substitutions: These positions are crucial for interaction with biological targets. In the design of inhibitors for meprin α and β, 3,5-diphenylpyrazole (B73989) was identified as a potent starting point. nih.gov Modifications to these phenyl rings, such as introducing carboxyphenyl moieties or their bioisosteres, were shown to modulate activity and selectivity between the two enzyme isoforms. nih.gov The nature of these aryl groups can influence π-π stacking interactions within receptor binding pockets. nih.gov
C4-Position Substitution: While often unsubstituted, modifications at the C4 position can also be beneficial. The introduction of sulfonyl groups, for example, can create novel pyrazoles with distinct properties. mdpi.com
Bioisosteric Replacement: Pyrazole itself can be considered a bioisostere for other aromatic rings like benzene (B151609). nih.gov This substitution can lead to enhanced potency and improved physicochemical properties, such as lower lipophilicity and better water solubility, which are critical for drug development. nih.gov
| Position on Pyrazole Ring | Type of Modification | Observed Effect on Functionality | Reference |
| N1 | Substitution with 2,4-dichlorophenyl | Optimal for cannabinoid receptor binding affinity | acs.orgnih.gov |
| N1 | Substitution with 4-chlorophenyl or 4-nitrophenyl | Decreased cannabinoid receptor binding affinity | acs.org |
| C3 | Introduction of N-heterocyclic substituted carboxamides | Maintained comparable binding affinities | acs.org |
| C3 & C5 | Symmetric and unsymmetric aryl substitutions | Modulates inhibitory activity and selectivity against meprin α and β | nih.gov |
| C5 | Substitution with a para-substituted phenyl ring | Important for potent cannabinoid CB1 receptor antagonistic activity | nih.gov |
Computational and Molecular Modeling Approaches
Computational chemistry has become an indispensable tool for accelerating the rational design of pyrazole derivatives. eurasianjournals.com These methods provide valuable insights into molecular behavior, predict binding affinities, and guide the synthesis of the most promising candidates.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to understand binding modes and energies. eurasianjournals.comnih.gov It has been used to study the interactions of pyrazole derivatives with targets like carbonic anhydrase and SARS-CoV-2 main protease, revealing key interactions that inform further design. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. 2D and 3D-QSAR studies on pyrazole derivatives have helped identify essential functional groups for enhancing anticancer activity against various cell lines. nih.gov
Virtual Screening: This method involves computationally screening large libraries of compounds to identify those most likely to bind to a specific target. openmedicinalchemistryjournal.com It is a cost-effective way to identify novel pyrazole-based hits from vast chemical spaces. eurasianjournals.comnih.gov
Density Functional Theory (DFT): DFT and other quantum mechanical calculations offer detailed insights into the electronic structure and properties of pyrazole derivatives, helping to understand their reactivity and interaction mechanisms at a deeper level. eurasianjournals.comresearchgate.net
| Computational Method | Application in Pyrazole Design | Key Outcome | Reference |
| Molecular Docking | Predicting binding modes of pyrazole derivatives to their biological targets (e.g., enzymes, receptors). | Elucidation of key binding interactions and refinement of ligand design. | eurasianjournals.comtandfonline.com |
| Virtual Screening | Searching large compound libraries for novel pyrazole-based structures with potential biological activity. | Efficient identification of lead compounds for further development. | eurasianjournals.comnih.gov |
| QSAR | Developing models to predict the biological activity of novel pyrazoles based on their structural features. | Identification of molecular descriptors that correlate with enhanced activity. | nih.gov |
| Deep Learning | Used in combination with virtual screening to rank and identify top candidates from large generated libraries. | Improved accuracy in hit identification for potential inhibitors. | nih.gov |
| DFT Calculations | Investigating the electronic structure, geometry, and reactivity of pyrazole compounds. | Fundamental understanding of molecular properties to guide rational design. | eurasianjournals.comresearchgate.net |
By combining SAR data with these powerful computational tools, researchers can apply rational design principles to modify the this compound scaffold, systematically altering substituents to enhance its functionality for specific therapeutic or research applications.
Integration with Emerging Technologies in Chemical Biology Research
The pyrazole scaffold, including compounds like this compound, is increasingly being integrated with emerging technologies to advance chemical biology research. These integrations span from novel synthesis methods that enable rapid library creation to the development of sophisticated tools for biological imaging and sensing.
Advanced Synthesis and Screening Platforms
Modern synthetic techniques have revolutionized the ability to produce large, diverse libraries of pyrazole derivatives for biological screening. These methods are often more efficient, sustainable, and amenable to automation than traditional approaches.
High-Throughput Screening (HTS): The development of pyrazole-scaffold protein kinase inhibitors, for example, has been accelerated by HTS, where large libraries of compounds are rapidly tested for activity against a specific target. edgccjournal.org
Microwave and Ultrasound-Assisted Synthesis: These techniques significantly reduce reaction times and can improve yields compared to conventional heating methods, facilitating the rapid synthesis of pyrazole libraries for screening. rsc.orgmdpi.com
Flow Chemistry: Continuous-flow synthesis offers enhanced safety, scalability, and control over reaction conditions. mdpi.com It is particularly advantageous for handling potentially hazardous intermediates, enabling the safe and efficient production of pyrazole derivatives. mdpi.com
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex pyrazole-containing molecules in a single step from three or more starting materials. mdpi.com This approach is highly efficient and ideal for generating molecular diversity for drug discovery programs. mdpi.commdpi.com
Pyrazole-Based Fluorescent Probes and Sensors
A significant area of technological integration is the use of pyrazole derivatives as fluorescent probes for detecting and imaging biologically important analytes like metal ions. These sensors often operate on a "turn-on" mechanism, where fluorescence is significantly enhanced upon binding to the target analyte. nih.govrsc.org This property arises from processes like the blockage of photoinduced electron transfer (PET) upon chelation. nih.gov
The design of these probes involves incorporating a pyrazole core, which acts as a recognition and signaling unit, with other functionalities to tune its selectivity and photophysical properties. researchgate.net These tools are vital in chemical biology for studying the roles of metal ions in cellular processes and disease states.
| Pyrazole-Based Probe | Target Analyte(s) | Key Feature | Limit of Detection (LoD) | Reference |
| Pyrazole 8 | Zn²⁺ / Cd²⁺ | ~20-fold fluorescence increase with Zn²⁺ | Not specified | nih.govrsc.org |
| Pyrazole 9 | Fe³⁺ / Fe²⁺ | ~30-fold fluorescence increase with Fe³⁺ | 0.025 µM for Fe³⁺ | nih.govrsc.org |
| Pyr-Rhy | Hg²⁺ | Colorimetric change from colorless to pink | 2.07 x 10⁻⁸ M | researchgate.net |
| Porphyrin Conjugates | Zn²⁺, Cd²⁺, Hg²⁺ | Ratiometric detection of Zn²⁺ | Not specified | acs.org |
| DPTP | Ga³⁺ | Significant fluorescence enhancement | 1.21 x 10⁻⁸ M | bohrium.com |
The integration of the pyrazole scaffold with these advanced synthetic and analytical technologies underscores its versatility. These approaches not only accelerate the discovery of new biologically active molecules but also provide sophisticated tools for probing complex biological systems, opening new avenues for future research based on the this compound framework.
Q & A
Q. What are the common synthetic routes for 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol?
The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone reacts with aromatic aldehydes (e.g., 4-bromobenzaldehyde) under acidic conditions to form the pyrazole core. Key intermediates are characterized using IR, NMR, and mass spectrometry. Cyclization steps often employ phosphoryl chloride or sulfuric acid as catalysts . X-ray crystallography confirms the planar pyrazole ring and substituent orientations .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and supramolecular interactions (e.g., C–H···π, π–π stacking). For example, SC-XRD analysis of analogous pyrazole derivatives revealed orthorhombic crystal systems (space group P212121) with unit cell parameters a = 11.35 Å, b = 14.05 Å, c = 15.95 Å . Additional validation includes HPLC purity (>95%) and spectroscopic consistency between experimental and computed NMR shifts .
Q. What in vitro assays are used for preliminary pharmacological screening?
Antimicrobial and antitubercular activities are commonly assessed via microbroth dilution (MIC values against Mycobacterium tuberculosis H37Rv) and agar diffusion (against Gram-positive/-negative bacteria). Anticancer potential is evaluated using MTT assays on cell lines (e.g., MDA-MB-231 breast cancer), with IC50 values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How do solvent polarity and substituents affect the photophysical properties of this compound?
Emission spectra in polar solvents (e.g., DMSO) show bathochromic shifts (λem ≈ 356 nm) due to solvent stabilization of excited states. Electron-withdrawing groups (e.g., Br at the 4-position) enhance intramolecular charge transfer, increasing quantum yields. Time-resolved fluorescence spectroscopy can resolve excited-state lifetimes, which correlate with substituent electronic effects .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values may arise from assay conditions (e.g., serum protein binding) or impurity profiles. Orthogonal assays (e.g., SPR for target binding affinity vs. cell-based viability) and structural analogs (e.g., replacing Br with CF3) help isolate structure-activity relationships (SAR). For example, 4-methoxyphenyl analogs showed improved carbonic anhydrase inhibition (Ki = 12 nM) compared to bromophenyl derivatives due to enhanced hydrophobic interactions .
Q. How can computational methods optimize synthetic yields and regioselectivity?
Density functional theory (DFT) predicts transition-state energies for cyclization steps, guiding solvent selection (e.g., DMF for lower ΔG<sup>‡</sup>). Molecular docking identifies substituent positions favoring target binding (e.g., Br at para-position enhances van der Waals contacts with kinase ATP pockets). Machine learning models trained on reaction databases can recommend optimal catalysts (e.g., POCl3 vs. H2SO4) for regioselective pyrazole formation .
Q. What analytical techniques characterize non-covalent interactions in crystal structures?
Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H interactions contribute 8.2% to crystal packing). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, revealing decomposition temperatures >250°C for bromophenyl derivatives. Variable-temperature XRD tracks phase transitions linked to conformational flexibility .
Methodological Tables
Table 1. Key spectroscopic data for this compound analogs:
| Substituent | IR (C=O stretch, cm⁻¹) | <sup>1</sup>H NMR (δ, ppm) | λem (nm) in DMSO |
|---|---|---|---|
| 4-Bromophenyl | 1685 | 7.82 (d, J = 8.5 Hz, 2H) | 356 |
| 4-Methoxyphenyl | 1672 | 6.91 (d, J = 8.8 Hz, 2H) | 342 |
| 4-Trifluoromethyl | 1698 | 7.95 (d, J = 8.2 Hz, 2H) | 365 |
Table 2. Biological activity of select derivatives:
| Compound | M. tuberculosis MIC (µg/mL) | MDA-MB-231 IC50 (µM) | Carbonic Anhydrase Ki (nM) |
|---|---|---|---|
| Br derivative | 1.2 | 28.4 | 45 |
| OMe derivative | 3.5 | 18.9 | 12 |
| CF3 derivative | 0.8 | 34.7 | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
